molecular formula C6H10N2O B3023585 5-Propylisoxazol-3-amine CAS No. 55809-37-5

5-Propylisoxazol-3-amine

Cat. No. B3023585
CAS RN: 55809-37-5
M. Wt: 126.16 g/mol
InChI Key: ZAXLZOMDJAHIOV-UHFFFAOYSA-N
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Description

5-Propylisoxazol-3-amine is a chemical compound with the molecular formula C6H10N2O . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of isoxazole derivatives, such as 5-Propylisoxazol-3-amine, is often achieved through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of 5-Propylisoxazol-3-amine consists of a total of 19 bonds. There are 9 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), and 1 Isoxazole .

Scientific Research Applications

Analgesic Applications

Isoxazole derivatives have shown significant potential as analgesics . They can be used to relieve pain without causing loss of consciousness. The exact mechanism of action may vary depending on the specific derivative and its interactions with the body’s pain pathways.

Anti-inflammatory Applications

Isoxazole derivatives have also been found to possess anti-inflammatory properties . They can be used to reduce inflammation in the body, which can be beneficial in the treatment of conditions like arthritis, asthma, and inflammatory bowel disease.

Anticancer Applications

Some isoxazole derivatives have shown promise as anticancer agents . They may work by interfering with the growth and proliferation of cancer cells. Further research is needed to fully understand their potential and to develop effective anticancer drugs based on these compounds.

Antimicrobial Applications

Isoxazole derivatives can exhibit antimicrobial activity, making them useful in the fight against various bacterial and fungal infections .

Antiviral Applications

Certain isoxazole derivatives have demonstrated antiviral properties . They may be effective against a variety of viruses, potentially offering a new approach to antiviral therapy.

Anticonvulsant Applications

Isoxazole derivatives have been studied for their anticonvulsant properties . They may be useful in the treatment of epilepsy and other conditions characterized by seizures.

Antidepressant Applications

Some isoxazole derivatives have shown potential as antidepressants . They may work by affecting neurotransmitter levels in the brain, helping to alleviate symptoms of depression.

Acetylcholinesterase Inhibitor Applications

Isoxazole derivatives, including 5-Propylisoxazol-3-amine, have been evaluated as acetylcholinesterase inhibitors . This makes them potential candidates for the treatment of Alzheimer’s disease and other conditions characterized by a decline in cognitive function.

Safety and Hazards

The safety information available indicates that 5-Propylisoxazol-3-amine should be stored in a dark place, in an inert atmosphere, at room temperature . The compound is associated with several hazard statements, including H302+H312+H332-H315-H319-H335 . Precautionary measures include P261-P280-P305+P351+P338 .

properties

IUPAC Name

5-propyl-1,2-oxazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-3-5-4-6(7)8-9-5/h4H,2-3H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXLZOMDJAHIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propylisoxazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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